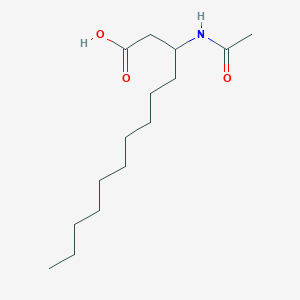
3-Acetamidotridecanoato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetamidotridecanoato is an organic compound that belongs to the class of fatty acid derivatives It is characterized by the presence of an acetamido group attached to a tridecanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidotridecanoato typically involves the acylation of tridecanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetamidotridecanoato undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
Oxidation: Produces tridecanoic acid derivatives.
Reduction: Yields tridecylamine derivatives.
Substitution: Results in various substituted tridecanoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Acetamidotridecanoato has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Acetamidotridecanoato involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fatty acid backbone can interact with lipid membranes, affecting their properties and functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Acetamido-5-acetylfuran: Another acetamido derivative with different structural features and reactivity.
N-Acetylglucosamine: A related compound with an acetamido group attached to a sugar backbone.
Uniqueness
3-Acetamidotridecanoato is unique due to its long fatty acid chain, which imparts distinct physical and chemical properties. This makes it suitable for applications that require specific hydrophobic or amphiphilic characteristics.
Propiedades
Número CAS |
648908-48-9 |
|---|---|
Fórmula molecular |
C15H29NO3 |
Peso molecular |
271.40 g/mol |
Nombre IUPAC |
3-acetamidotridecanoic acid |
InChI |
InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-14(12-15(18)19)16-13(2)17/h14H,3-12H2,1-2H3,(H,16,17)(H,18,19) |
Clave InChI |
OKEKYRGPFSUBAK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(CC(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


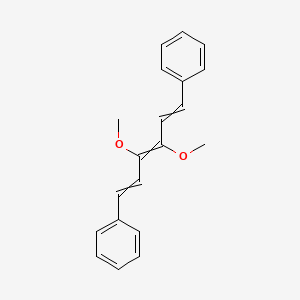
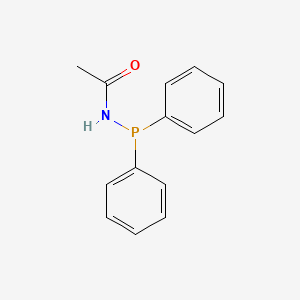
![1-(2,4-Dimethoxyphenyl)ethanone 2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazone](/img/structure/B12584336.png)
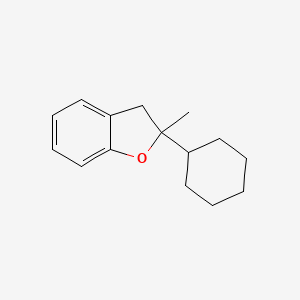
![Benzene, [(4-methyl-3-pentenyl)thio]-](/img/structure/B12584339.png)
![N-Cyclopentyl-2-{[4-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}acetamide](/img/structure/B12584348.png)
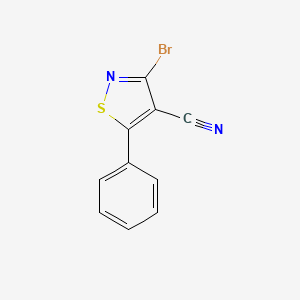

![5,6-difluoro-11-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene](/img/structure/B12584359.png)
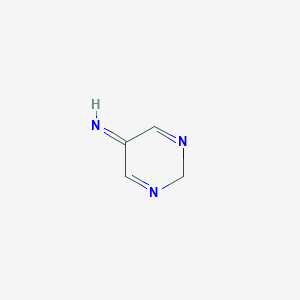
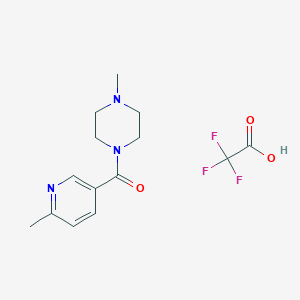
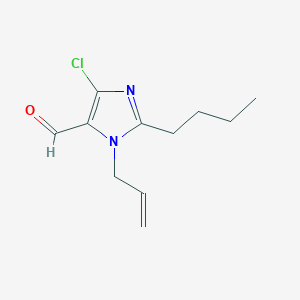
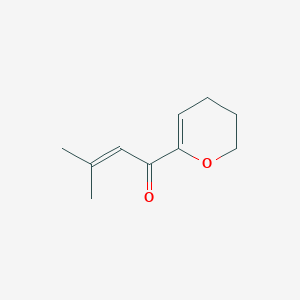
![3-[2-(2-Methyl-4-nitrophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12584410.png)
